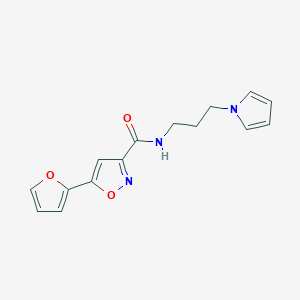
N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrole ring, a furan moiety, and an isoxazole carboxamide group. These components contribute to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14N4O3 |
| Molecular Weight | 286.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with active sites, which can lead to inhibition or modulation of enzyme activities.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with specific receptors, affecting signal transduction pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrrole-based compounds exhibit significant antimicrobial properties. For example, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potential for developing new antibacterial agents .
Anticancer Properties
Some studies suggest that the compound may possess anticancer activity through its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms may involve the modulation of cell cycle regulators and apoptotic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds:
-
Study on Antimicrobial Activity :
- A series of pyrrole derivatives were evaluated for their antimicrobial efficacy against various pathogens.
- Results indicated that some compounds had potent activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity Evaluation :
- In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cell lines.
- Mechanistic studies revealed that these compounds could induce apoptosis via caspase activation.
-
Inflammation Model Studies :
- Animal models treated with pyrrole-based compounds showed reduced inflammation markers compared to controls.
- Histological analysis indicated decreased tissue damage in treated groups.
属性
IUPAC Name |
5-(furan-2-yl)-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(16-6-4-9-18-7-1-2-8-18)12-11-14(21-17-12)13-5-3-10-20-13/h1-3,5,7-8,10-11H,4,6,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESMXXNWUUYDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













